![molecular formula C10H16N2O B1467056 2-(Azetidine-3-carbonyl)-2-azabicyclo[2.2.1]heptane CAS No. 1495209-76-1](/img/structure/B1467056.png)
2-(Azetidine-3-carbonyl)-2-azabicyclo[2.2.1]heptane
Overview
Description
The compound “2-(Azetidine-3-carbonyl)-2-azabicyclo[2.2.1]heptane” is a complex organic molecule that belongs to the class of bicyclic molecules . Bicyclic structures occur widely and are often found in many biologically important molecules . The bicyclo[2.2.1]heptane scaffold is a privileged molecular structure embedded in numerous compounds with various functions .
Synthesis Analysis
The synthesis of similar compounds, such as bicyclo[2.2.1]heptane-1-carboxylates, has been achieved via an asymmetric approach involving a formal [4 + 2] cycloaddition reaction enabled by organocatalysis . This method allows for rapid access to a wide range of bicyclo[2.2.1]heptane-1-carboxylates in a highly enantioselective manner from simple starting materials under mild and operationally simple conditions . Another method involves a sequential Diels Alder reaction/rearrangement sequence, which was developed for the synthesis of diverse functionalized bicyclo[2.2.1]heptanes .Molecular Structure Analysis
The molecular structure of similar compounds, such as 3-azabicyclo[3.2.0]heptane derivatives, has been studied theoretically . The calculations on the two proposed mechanisms showed that the iminium ion, the relatively high energy species, is not the appropriate reaction intermediate .Chemical Reactions Analysis
An organocatalytic formal [4 + 2] cycloaddition reaction has been realized that permits rapid access to a wide range of bicyclo[2.2.1]heptane-1-carboxylates . A sequential Diels Alder reaction/rearrangement sequence was developed for the synthesis of diverse functionalized bicyclo[2.2.1]heptanes .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds, such as bicyclo[3.1.1]heptane derivatives, have been studied theoretically . The density, heat of sublimation, and impact sensitivity were estimated by electrostatic potential analysis of the molecular surface .Scientific Research Applications
Asymmetric Synthesis
The compound serves as a key intermediate in the asymmetric synthesis of natural product-like structures. Utilizing organocatalysed asymmetric Michael additions, it can be transformed into products with high yield and enantiomeric ratios. This process is crucial for creating compounds with specific chiral configurations, which are often required for biological activity .
Natural Product Scaffolding
Due to its structural similarity to certain natural products, this compound is used as a scaffold in the synthesis of complex natural product analogues. These scaffolds are essential for the development of new pharmaceuticals that mimic the biological activities of natural compounds .
Organocatalysis
In organocatalysis, this compound can be employed to facilitate [4 + 2] cycloaddition reactions. This is a pivotal step in the synthesis of bicyclo[2.2.1]heptane-1-carboxylates, which are found in various bioactive compounds and drug candidates .
Bridgehead Functionalization
The compound’s structure allows for controlled bridge-opening reactions, which are a method of introducing functional groups at the bridgehead position. This is particularly valuable for the synthesis of compounds where the bridgehead carbon is a key site of biological interaction .
Enantioselective Catalysis
It can be used to develop enantioselective catalysts that are essential for producing single-enantiomer versions of chiral molecules. Such catalysts are increasingly important in the pharmaceutical industry, where the demand for pure enantiomers is high due to their improved efficacy and safety profiles .
Drug Discovery
The unique bicyclic structure of this compound makes it a candidate for drug discovery programs. Its ability to mimic certain natural product frameworks means it could be the basis for novel therapeutics .
Synthetic Methodology Development
Researchers utilize this compound to develop new synthetic methodologies. Its versatility in chemical transformations makes it an excellent model for testing new reactions and catalytic processes .
Medicinal Chemistry
In medicinal chemistry, the compound is used to create analogues of biologically active molecules. By modifying its structure, chemists can enhance the properties of these molecules, such as their potency, selectivity, and pharmacokinetic profiles .
Mechanism of Action
Target of Action
It’s known that the bicyclo[221]heptane scaffold is a privileged molecular structure embedded in numerous compounds with various functions .
Mode of Action
It’s known that similar compounds can inhibit the growth of certain plants .
Biochemical Pathways
It’s known that similar compounds can be synthesized via an organocatalytic formal [4 + 2] cycloaddition reaction .
Pharmacokinetics
It’s known that similar compounds have been studied for their high-energy density properties .
Result of Action
It’s known that similar compounds have been designed and studied theoretically for their high-energy density properties .
Action Environment
It’s known that similar compounds have been studied theoretically for their properties under various conditions .
properties
IUPAC Name |
2-azabicyclo[2.2.1]heptan-2-yl(azetidin-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c13-10(8-4-11-5-8)12-6-7-1-2-9(12)3-7/h7-9,11H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHFBDXWMLAUOMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CN2C(=O)C3CNC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Azetidine-3-carbonyl)-2-azabicyclo[2.2.1]heptane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



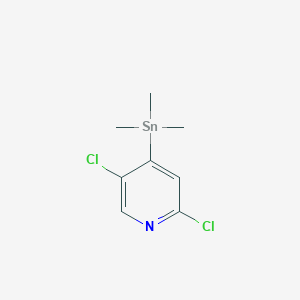

![2,4-Dichloro-6-fluoropyrido[2,3-d]pyrimidine](/img/structure/B1466975.png)


![Ethyl 2-[(2-methoxyacetyl)(methyl)amino]acetate](/img/structure/B1466981.png)
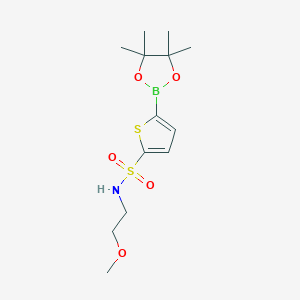
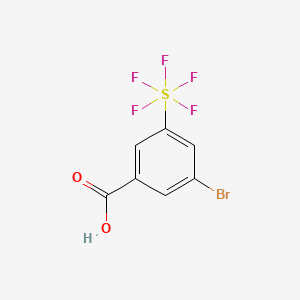
![4-(5-Bromoimidazo[1,2-a]pyrazin-8-ylamino) benzoic acid](/img/structure/B1466984.png)
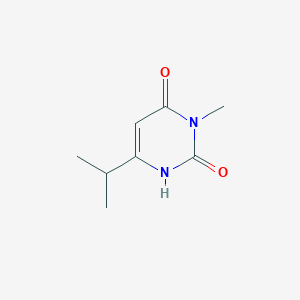
![2-[1-(2-Methylpropyl)piperidin-4-yl]ethan-1-ol](/img/structure/B1466986.png)
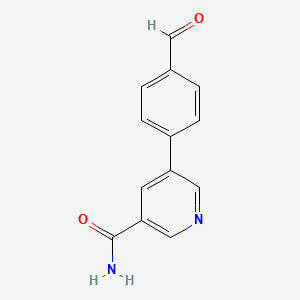

![[1-(Furan-2-ylmethyl)azetidin-3-yl]methanol](/img/structure/B1466993.png)